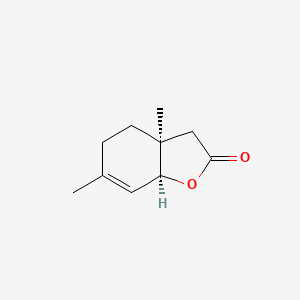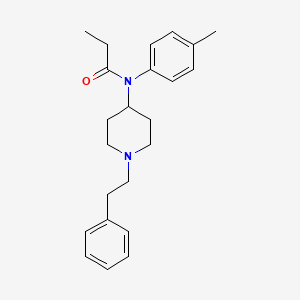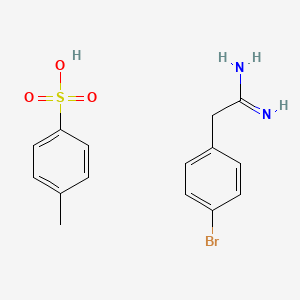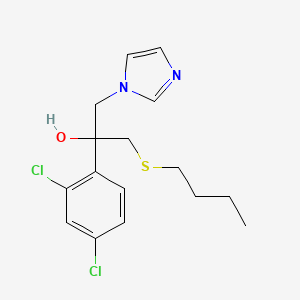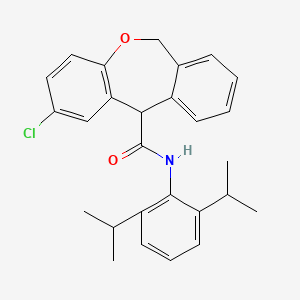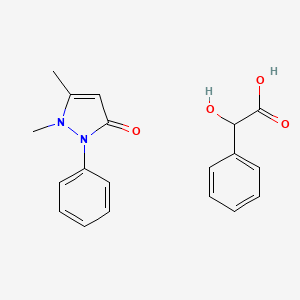
Antipyrine mandelate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antipyrine mandelate: is a compound formed by the combination of antipyrine and mandelic acid. Antipyrine, also known as phenazone, is a pyrazolone derivative with analgesic and antipyretic properties. Mandelic acid is an aromatic alpha hydroxy acid derived from almonds. The combination of these two compounds results in this compound, which has been studied for its various pharmacological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of antipyrine mandelate typically involves the reaction of antipyrine with mandelic acid. The process can be summarized as follows:
Starting Materials: Antipyrine (1,2-dihydro-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one) and mandelic acid (C8H8O3).
Reaction: The two compounds are mixed in a suitable solvent, often ethanol or methanol, under reflux conditions.
Formation of this compound: The reaction proceeds through the formation of a salt, where the carboxyl group of mandelic acid reacts with the nitrogen atom of antipyrine, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Mixing: Large quantities of antipyrine and mandelic acid are mixed in industrial reactors.
Controlled Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure maximum yield and purity.
Purification: The resulting product is purified through crystallization or other separation techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Antipyrine mandelate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the reduction of the carbonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic ring or the pyrazolone moiety.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogens, alkylating agents, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups attached.
Wissenschaftliche Forschungsanwendungen
Antipyrine mandelate has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its analgesic and antipyretic effects, as well as its potential use in drug formulations.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of antipyrine mandelate involves its interaction with various molecular targets and pathways:
Analgesic Effect: Antipyrine exerts its analgesic effect by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation.
Antipyretic Effect: The compound reduces fever by acting on the hypothalamus to promote heat dissipation and reduce heat production.
Molecular Targets: The primary targets include cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Antipyrine: The parent compound with similar analgesic and antipyretic properties.
Mandelic Acid: An aromatic alpha hydroxy acid with antimicrobial properties.
Phenazone Derivatives: Other derivatives of phenazone with varying pharmacological activities.
Uniqueness
Antipyrine mandelate is unique due to its combined properties derived from both antipyrine and mandelic acid. This combination enhances its pharmacological profile, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
603-64-5 |
|---|---|
Molekularformel |
C19H20N2O4 |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
1,5-dimethyl-2-phenylpyrazol-3-one;2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C11H12N2O.C8H8O3/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10;9-7(8(10)11)6-4-2-1-3-5-6/h3-8H,1-2H3;1-5,7,9H,(H,10,11) |
InChI-Schlüssel |
ICBPURKUPVLVCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N(N1C)C2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


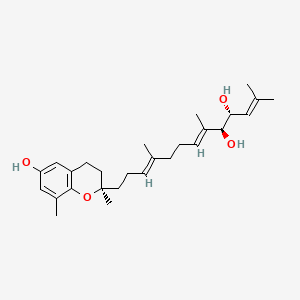
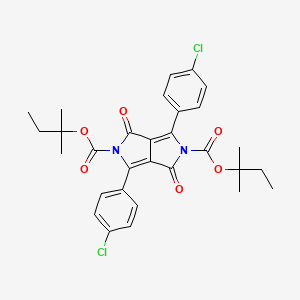
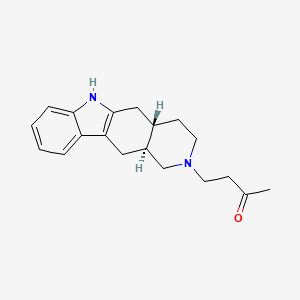
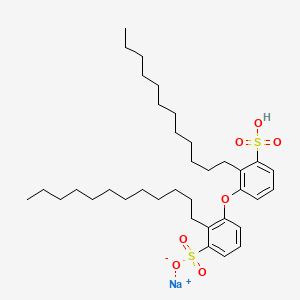

![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)
